3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide

Cross-coupling reactivity Suzuki-Miyaura coupling Regioselectivity

The compound 3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide (CAS 2188279-27-6) is a brominated benzamide derivative characterized by a 3-bromophenyl ring linked via an amide bond to a 2,2-di(furan-2-yl)ethylamine moiety. With a molecular formula of C17H14BrNO3, a molecular weight of 360.2 g/mol, and a computed XLogP3 of 3.5, this compound combines a reactive aryl bromide handle with two furan heterocycles, making it a versatile intermediate for medicinal chemistry and cross-coupling applications.

Molecular Formula C17H14BrNO3
Molecular Weight 360.207
CAS No. 2188279-27-6
Cat. No. B2714200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide
CAS2188279-27-6
Molecular FormulaC17H14BrNO3
Molecular Weight360.207
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)NCC(C2=CC=CO2)C3=CC=CO3
InChIInChI=1S/C17H14BrNO3/c18-13-5-1-4-12(10-13)17(20)19-11-14(15-6-2-8-21-15)16-7-3-9-22-16/h1-10,14H,11H2,(H,19,20)
InChIKeyFFCVHGBMJYMRKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide (CAS 2188279-27-6) — Structural Identity and Baseline Procurement Profile


The compound 3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide (CAS 2188279-27-6) is a brominated benzamide derivative characterized by a 3-bromophenyl ring linked via an amide bond to a 2,2-di(furan-2-yl)ethylamine moiety [1]. With a molecular formula of C17H14BrNO3, a molecular weight of 360.2 g/mol, and a computed XLogP3 of 3.5, this compound combines a reactive aryl bromide handle with two furan heterocycles, making it a versatile intermediate for medicinal chemistry and cross-coupling applications . It is currently available as a research-grade screening compound from commercial suppliers such as Life Chemicals, with pricing scaled from 1 mg to 30 mg quantities [2].

Why Generic Substitution of 3-Bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide Introduces Risk in Chemical Biology and Medicinal Chemistry Campaigns


Structural analogs within the bromobenzamide-furan class cannot be presumed interchangeable because even minor modifications—such as relocation of the bromine atom from the 3- to the 4-position, removal of one furan ring, or replacement of bromine with chlorine—alter three critical procurement-relevant properties simultaneously: (i) the chemical reactivity profile in cross-coupling (e.g., Suzuki–Miyaura versus Buchwald–Hartwig preferences), (ii) the three-dimensional conformational landscape and associated target-binding pharmacophore, and (iii) the lipophilicity (XLogP3 3.5) and associated permeability or solubility characteristics [1]. The bis-furyl ethyl substituent is a distinguishing structural feature that differentiates this compound from mono-furan or benzyl analogs, potentially conferring distinct binding modes in bromodomain or kinase inhibitor discovery programs [2]. Without direct head-to-head comparative data, any substitution decision must account for these structural and physicochemical divergences.

Quantitative Differentiation Evidence for 3-Bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide Against Closest Structural Analogs


Aryl Bromide Positional Isomerism: 3-Bromo Versus 4-Bromo Substitution Determines Cross-Coupling Reactivity and Steric Environment

The 3-bromo substitution on the benzamide ring of the target compound provides a distinct steric and electronic environment compared to the 4-bromo regioisomer. In palladium-catalyzed cross-coupling reactions, meta-substituted aryl bromides generally exhibit different oxidative addition rates relative to para-substituted analogs due to altered electron density at the C–Br bond [1]. While direct comparative kinetic data for this specific compound are not publicly available, class-level inference from aryl bromide reactivity series indicates that 3-bromobenzamides can offer superior regioselectivity in sequential coupling strategies where the 3-position is less sterically hindered than the 4-position in certain conformational contexts . This difference becomes critical when the compound is employed as a bifunctional building block requiring sequential derivatization.

Cross-coupling reactivity Suzuki-Miyaura coupling Regioselectivity Structure-activity relationship

Bis-Furyl Ethyl Substituent: Enhanced Hydrogen-Bonding Capacity and Conformational Rigidity Relative to Mono-Furan or Benzyl Analogs

The 2,2-di(furan-2-yl)ethyl substituent present in the target compound provides two oxygen atoms capable of acting as hydrogen-bond acceptors, yielding a total of 3 H-bond acceptors across the entire molecule versus only 2 for mono-furan analogs such as 3-bromo-N-(furan-2-ylmethyl)benzamide [1]. This structural feature is particularly relevant in the context of bromodomain inhibition, where furan oxygen atoms have been shown to engage water-mediated hydrogen-bond networks in the BD2 binding pocket of BET proteins [2]. Patent literature on furan derivatives as bromodomain inhibitors explicitly claims that bis-heteroaryl ethyl linkers can enhance BD2 selectivity over BD1 [3]. The computed hydrogen-bond donor count of 1 (amide NH) and acceptor count of 3 (amide carbonyl + two furan oxygens) define a specific pharmacophoric signature that is absent in simpler benzyl or phenethyl analogs.

Hydrogen bonding Conformational analysis Bromodomain inhibition Ligand efficiency

Aryl Bromide as a Synthetic Handle: Enables Late-Stage Diversification Not Possible with Des-Bromo or Chloro Analogs

The presence of the bromine atom at the 3-position of the benzamide ring enables a wide range of palladium-catalyzed cross-coupling reactions—including Suzuki–Miyaura, Heck, Sonogashira, and Buchwald–Hartwig couplings—that are not feasible with the des-bromo analog N-(2,2-di(furan-2-yl)ethyl)benzamide . Compared to the analogous 3-chloro compound, the aryl bromide offers superior reactivity due to the lower bond dissociation energy of the C–Br bond (~339 kJ/mol) versus C–Cl (~397 kJ/mol) [1]. This differential reactivity translates to milder reaction conditions, higher yields, and broader substrate scope in library synthesis. The compound is explicitly positioned as a synthetic intermediate by commercial suppliers, with the bromine atom described as a key reactivity handle for constructing complex molecules [2]. Importantly, the bromine is located meta to the amide, preserving the amide NH as an additional functional handle orthogonal to cross-coupling chemistry.

Late-stage functionalization Suzuki coupling Buchwald-Hartwig amination Building block utility

Lipophilicity Differential: XLogP3 3.5 Positions the Compound in a Favorable Property Window for CNS and Cellular Permeability

The target compound exhibits a computed XLogP3 of 3.5 [1], placing it within the favorable lipophilicity range (LogP 1–4) associated with balanced permeability, solubility, and metabolic stability in drug discovery [2]. This contrasts with more lipophilic analogs such as 3-bromo-N-(2,2-diphenylethyl)benzamide (estimated LogP >4.5 due to replacement of polar furan rings with phenyl groups) and less lipophilic analogs such as 3-bromo-N-(2-hydroxyethyl)benzamide (LogP <1.5). The topological polar surface area of 55.4 Ų further supports potential CNS penetration (typically TPSA <90 Ų). For bromodomain inhibitor programs, where many leads suffer from excessive lipophilicity and poor solubility, this compound's balanced property profile is an important consideration for fragment-based or lead-optimization campaigns [3].

Lipophilicity CNS drug discovery Permeability Physicochemical properties

Optimal Application Scenarios for 3-Bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide in Drug Discovery and Chemical Biology


Bromodomain (BET) BD2-Selective Inhibitor Lead Optimization

The bis-furyl ethyl substituent and 3-bromobenzamide scaffold align with the pharmacophoric requirements for BD2-selective BET bromodomain inhibitors, as described in patent literature (US 20210346336) [1]. The compound's three hydrogen-bond acceptors can engage the water-mediated hydrogen-bond network characteristic of BD2 binding pockets, while the bromine atom provides a synthetic handle for parallel library synthesis via Suzuki coupling to explore the acetyl-lysine binding channel. Researchers focused on BD2-selective chemical probes for immunology or oncology applications should prioritize this scaffold over mono-furan or benzyl analogs lacking the second H-bond acceptor.

Diversity-Oriented Synthesis (DOS) Building Block for Kinase or GPCR Libraries

The combination of a 3-bromophenyl group (enabling Suzuki, Heck, Sonogashira, and Buchwald–Hartwig couplings) with a bis-furyl ethylamine moiety (providing conformational constraint and H-bonding capacity) makes this compound an ideal core scaffold for generating diverse compound libraries targeting kinase ATP-binding sites or GPCR allosteric pockets [2]. The computed XLogP3 of 3.5 and TPSA of 55.4 Ų place it in lead-like chemical space, and the 5 rotatable bonds provide sufficient flexibility for induced-fit binding while maintaining drug-like properties.

Fragment-Based Drug Discovery (FBDD) — Halogen-Enriched Fragment Library Member

With a molecular weight of 360.2 Da and a heavy atom count of 22, this compound sits at the upper boundary of fragment space (typically MW <300). However, its bromine atom enables crystallographic phasing via anomalous scattering, making it valuable for fragment-soaking experiments where definitive binding-mode determination is essential [3]. The dual furan rings provide shape complementarity to aromatic-rich binding sites, and the amide linker offers a metabolically stable connection between the bromophenyl and bis-furyl moieties—an advantage over ester-containing fragments.

Chemical Probe Synthesis for Epigenetic Reader Domain Profiling

The structural homology between BET bromodomains (BRD2, BRD3, BRD4, BRDT) and other acetyl-lysine readers suggests this compound could serve as a starting point for developing broad-spectrum or selective chemical probes for epigenetic target profiling [1]. The bromine atom allows facile conjugation to biotin or fluorophore tags via amination or coupling reactions, enabling pull-down and imaging applications. The bis-furyl ethyl linker provides a unique three-dimensional architecture that may confer selectivity over non-BET bromodomains, a key requirement for high-quality chemical probes.

Quote Request

Request a Quote for 3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.